8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both bromine and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the bromination of 1H-benzo[d][1,3]oxazin-2(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]oxazin-2(4H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,3]oxazin-2(4H)-one: The parent compound without the bromine atom.
8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: A similar compound with a chlorine atom instead of bromine.
8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: A fluorinated analog.
Uniqueness
8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other specific interactions, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
8-bromo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) |
InChI Key |
UEJODCKGTSRCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.